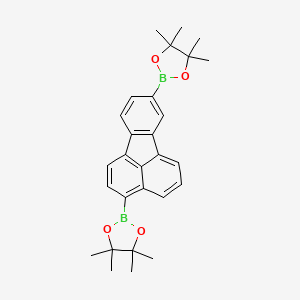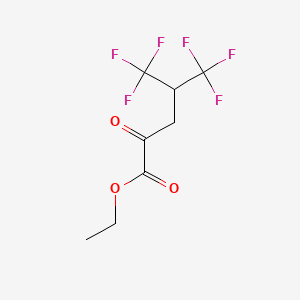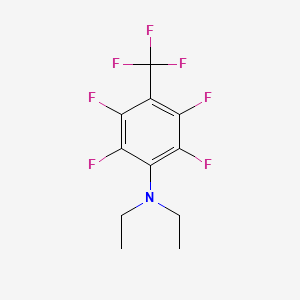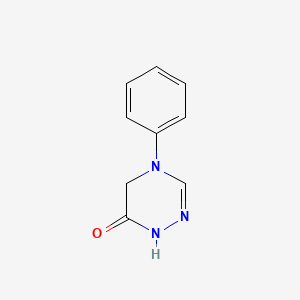![molecular formula C11H17NS B12575683 1-[(5-Methylthiophen-2-yl)methyl]piperidine CAS No. 193202-86-7](/img/structure/B12575683.png)
1-[(5-Methylthiophen-2-yl)methyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Methylthiophen-2-yl)methyl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a 5-methylthiophen-2-ylmethyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the piperidine and thiophene moieties contributes to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methylthiophen-2-yl)methyl]piperidine typically involves the following steps:
Formation of the Thiophene Moiety: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions. For example, 5-methylthiophene-2-carbaldehyde can be reacted with piperidine in the presence of a reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions: 1-[(5-Methylthiophen-2-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The piperidine ring can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
1-[(5-Methylthiophen-2-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of materials with specific electronic properties due to the presence of the thiophene ring.
作用機序
The mechanism of action of 1-[(5-Methylthiophen-2-yl)methyl]piperidine involves its interaction with various molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene moiety can participate in electron transfer processes. These interactions can modulate biological pathways, leading to potential therapeutic effects.
類似化合物との比較
- 1-[(3-Methylthiophen-2-yl)methyl]piperidine
- 1-[(5-Bromothiophen-2-yl)methyl]piperidine
- 1-[(5-Methylthiophen-2-yl)methyl]piperidine-3-carboxylic acid
Uniqueness: this compound is unique due to the specific substitution pattern on the thiophene ring, which can influence its electronic properties and biological activities. Compared to other similar compounds, it may exhibit distinct pharmacological profiles and reactivity patterns.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
193202-86-7 |
|---|---|
分子式 |
C11H17NS |
分子量 |
195.33 g/mol |
IUPAC名 |
1-[(5-methylthiophen-2-yl)methyl]piperidine |
InChI |
InChI=1S/C11H17NS/c1-10-5-6-11(13-10)9-12-7-3-2-4-8-12/h5-6H,2-4,7-9H2,1H3 |
InChIキー |
MMSZMMZGKIOJBK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)CN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B12575611.png)
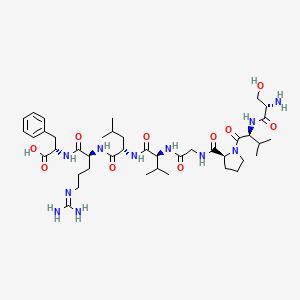
![1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluoromethyl)benzene]](/img/structure/B12575626.png)

![2,8,14-Trioxa-5,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-4,12-dione](/img/structure/B12575634.png)


![Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]-](/img/structure/B12575654.png)
![5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one](/img/structure/B12575658.png)
